

A Comprehensive Technical Guide to the Pharmacokinetics of DL-Borneol

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the foundational research on the pharmacokinetics of **DL-Borneol**, a bicyclic monoterpene widely used in traditional medicine and investigated for its role as a penetration enhancer.[1] This document summarizes key data on its absorption, distribution, metabolism, and excretion (ADME), presents detailed experimental protocols from pivotal studies, and visualizes complex processes to facilitate a deeper understanding.

Absorption

DL-Borneol is readily absorbed following various routes of administration, including oral, intravenous, and intranasal routes. The route of administration significantly influences its bioavailability and absorption rate.

Oral Administration: Following oral ingestion, borneol is rapidly absorbed. In mice, it can be detected in the brain as early as 5 minutes post-dosing.[2] However, the absolute oral bioavailability is comparatively lower than other routes, reported to be around 42.99% in mice.[3] Studies in rats have also indicated a rapid absorption and excretion pattern, with a single peak phenomenon observed in plasma concentration-time curves.[4] Some studies, however, suggest a lower oral bioavailability for borneol and isoborneol (11.9%–14.0% and 2.0%–4.9%, respectively) in rats.[5]



- Intranasal Administration: Intranasal administration results in prompt and thorough absorption.[6] In rats, the bioavailability via the intranasal route was found to be 90.82%, with a Tmax of 10 minutes.[6] Similarly, in mice, the absolute bioavailability for intranasal administration was 90.68%.[3] This route provides a rapid absorption into both the blood and the brain.[3]
- Intravenous Administration: Intravenous administration leads to rapid distribution and metabolism, bypassing the absorption process.[3] This route serves as the benchmark for determining the absolute bioavailability of other administration routes.

Distribution

Once absorbed, borneol distributes to various tissues, with a notable ability to cross the blood-brain barrier (BBB).[6][7]

- Tissue Distribution in Mice: Following intravenous and intranasal administration in mice, borneol is primarily distributed to tissues with abundant blood supply.[6] Higher concentrations are found in the heart, brain, and kidney, while lower concentrations are observed in the liver, spleen, and lung.[6] After oral administration to mice, natural borneol was found to be rapidly absorbed into the brain, reaching a maximal brain concentration of 86.52 μg/g one hour after dosing.[2][6]
- Brain Targeting: Intranasal administration has shown a higher brain-targeting efficiency compared to oral administration. The relative brain targeted coefficient for intranasal administration in mice was 68.37%, significantly higher than the 38.40% observed for oral administration.[3] Borneol's ability to enhance drug delivery to the central nervous system is a key area of research.[8][9][10] It is suggested that borneol's "orifice-opening" effect is principally derived from its ability to open the BBB in a rapid and reversible manner.[7][8]

Metabolism

DL-Borneol undergoes metabolism primarily in the liver. The main metabolic pathways include oxidation and glucuronidation.

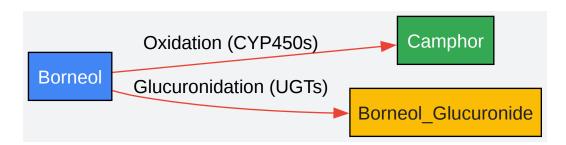
Oxidation to Camphor: A primary metabolic reaction is the oxidation of borneol to camphor.
 [11][12] This biotransformation has been observed in mice, rats, and rabbits.[11] The conversion to camphor appears to contribute to the first-pass elimination of borneol.[11] In



vitro studies using human liver microsomes have identified several cytochrome P450 isoenzymes (CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP2E1, CYP3A4, and CYP3A5) that can mediate this oxidation.[5]

 Glucuronidation: Borneol also undergoes Phase II metabolism, specifically glucuronidation, to form borneol-2-O-glucuronide.[5] This process is catalyzed by UDPglucuronosyltransferases (UGTs) in the liver.

The metabolic pathway from borneol to camphor is a key step in its degradation.[12][13]



Click to download full resolution via product page

Fig. 1: Metabolic Pathways of **DL-Borneol**.

Excretion

Borneol and its metabolites are eliminated from the body through various routes. Following oral administration in rats, approximately 90% of borneol is eliminated within 4 hours.[4]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of borneol from various studies.

Table 1: Pharmacokinetic Parameters of Borneol in Mice after a Single Dose of 30.0 mg/kg[3]



Administrat ion Route	Matrix	Tmax (min)	Cmax (µg/mL or µg/g)	AUC (0-t) (μ g/min/mL or μ g/min/g)	Absolute Bioavailabil ity (F)
Intravenous	Plasma	1	84.24 ± 15.32	1184.26 ± 213.17	-
Brain	1	63.18 ± 11.49	946.37 ± 170.35	-	
Intranasal	Plasma	10	19.35 ± 3.52	1074.28 ± 193.37	90.68%
Brain	20	14.53 ± 2.64	789.24 ± 142.06	-	
Oral	Plasma	20	8.76 ± 1.59	509.03 ± 91.63	42.99%
Brain	30	5.83 ± 1.06	398.71 ± 71.77	-	

Table 2: Pharmacokinetic Parameters of Borneol in Rats after Oral Administration (162.0 mg/kg)[4]

Group	Tmax (min)	Cmax (µg/mL)	AUC (0-t) (μ g/min/mL)	AUC (0-∞) (μ g/min/mL)
Ischemia- Reperfusion	39.00 ± 5.48	5.41 ± 1.43	428.18 ± 109.05	460.57 ± 114.68
Sham-Operated	42.00 ± 6.71	1.34 ± 0.35	114.21 ± 28.55	129.38 ± 32.35

Experimental Protocols

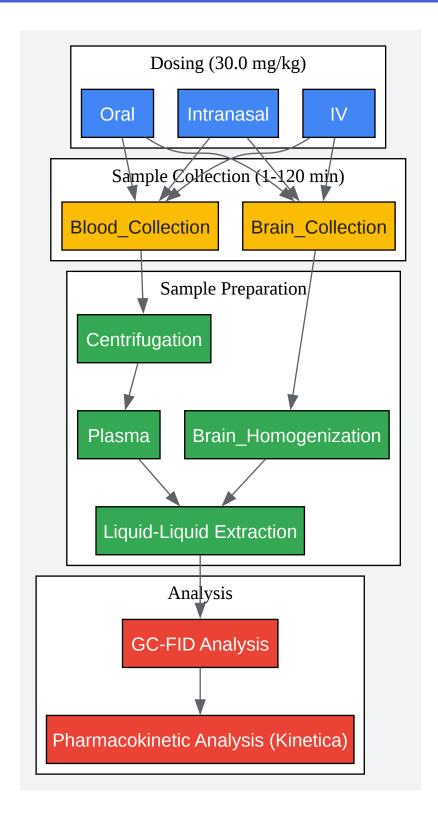
Protocol 1: Pharmacokinetics in Mice (Intravenous, Intranasal, Oral)[3]

• Subjects: Male Kunming mice.



- Dosing: A single dose of 30.0 mg/kg of borneol was administered via intravenous, intranasal, or oral routes.
- Sample Collection: Blood and brain samples were collected at 1, 3, 5, 10, 20, 30, 60, 90, and 120 minutes post-administration.
- Sample Preparation:
 - Plasma was obtained by centrifuging blood samples.
 - Brain tissue was homogenized.
 - Liquid-liquid extraction was performed on plasma and brain homogenates using ethyl acetate with octadecane as the internal standard.
- Analytical Method: Gas Chromatography with Flame Ionization Detection (GC-FID).
 - Calibration Curve: Linear range of 0.11–84.24 μg/ml for plasma and 0.16–63.18 μg/g for brain.
 - Recovery: Methodological and extraction recoveries were between 85%-115%.
 - Precision: Intra-day and inter-day variabilities were ≤5.00% RSD.
- Data Analysis: Pharmacokinetic parameters were calculated using Kinetica software.





Click to download full resolution via product page

Fig. 2: Workflow for Mouse Pharmacokinetic Study.

Protocol 2: Pharmacokinetics in Rats (Oral)[4]

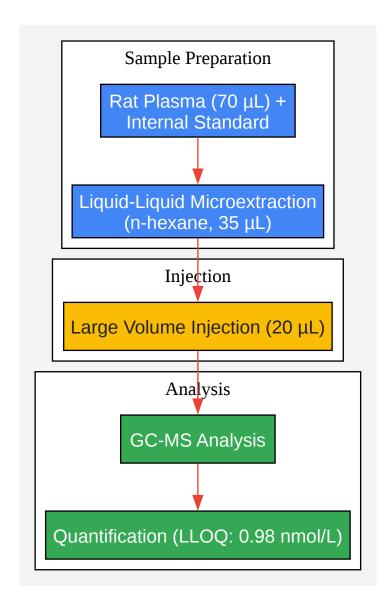


- Subjects: Male Sprague-Dawley rats.
- Model: Cerebral ischemia-reperfusion (IR) model induced by middle cerebral artery occlusion (MCAO) and a sham-operated (SO) group.
- Dosing: Oral administration of borneol at a dosage of 162.0 mg/kg.
- Sample Collection: Blood samples were collected at various time points after administration.
- Analytical Method: Gas Chromatography with Flame Ionization Detection (GC-FID).
- Data Analysis: Non-compartmental analysis of pharmacokinetic parameters using Kinetica software.

Protocol 3: Sensitive Quantification in Rat Plasma (GC-MS)[11][14]

- Subjects: Sprague-Dawley rats.
- Sample Preparation:
 - \circ A small volume (70 μ L) of plasma (containing naphthalene as an internal standard) was used.
 - Liquid-liquid microextraction was performed with 35 μL of n-hexane.
- Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS) with programmable temperature vaporizing-based large-volume injection (20 µL of extract).
 - Lower Limit of Quantification (LLOQ): 0.98 nmol/L for borneol, isoborneol, and camphor.
 This was noted to be 33–330 times more sensitive than previously reported assays.[11]
 - Mass Spectrometry: Operated in electron impact (EI) mode at 70 eV. Selected ion monitoring was used for quantification.[11]
- Data Analysis: Pharmacokinetic parameters were estimated using a non-compartmental model with Kinetica 5.0 software.[11]





Click to download full resolution via product page

Fig. 3: Workflow for Sensitive GC-MS Quantification.

Role as a Bio-enhancer

A significant aspect of borneol's pharmacology is its ability to enhance the absorption and bioavailability of other drugs.[14][15] It has been shown to increase the gastrointestinal absorption of water-insoluble drugs when co-administered.[14] Borneol can also improve the delivery of drugs to the brain by increasing the permeability of the blood-brain barrier.[7][8] The mechanisms for this enhancement are thought to involve the inhibition of efflux transporters like P-glycoprotein and the modulation of tight junction proteins.[8][10]



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Borneol: a Promising Monoterpenoid in Enhancing Drug Delivery Across Various Physiological Barriers PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of natural borneol after oral administration in mice brain and its effect on excitation ratio PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative pharmacokinetic studies of borneol in mouse plasma and brain by different administrations PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative pharmacokinetics of borneol in cerebral ischemia-reperfusion and shamoperated rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. DL-Borneol | C10H18O | CID 18639728 PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Frontiers | Recent Progress on the Synergistic Antitumor Effect of a Borneol-Modified Nanocarrier Drug Delivery System [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Borneol, a novel agent that improves central nervous system drug delivery by enhancing blood–brain barrier permeability PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Sensitive assay for measurement of volatile borneol, isoborneol, and the metabolite camphor in rat pharmacokinetic study of Borneolum (Bingpian) and Borneolum syntheticum (synthetic Bingpian) PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Metabolic engineering of the borneol and camphor degradation pathways in Pseudomonas to produce optically pure bicyclic monoterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of borneol on the pharmacokinetics of 9-nitrocamptothecin encapsulated in PLGA nanoparticles with different size via oral administration PubMed [pubmed.ncbi.nlm.nih.gov]



- 15. The effectiveness of borneol on pharmacokinetics changes of four ginsenosides in Shexiang Baoxin Pill in vivo PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Pharmacokinetics of DL-Borneol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667372#foundational-research-on-the-pharmacokinetics-of-dl-borneol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com